3-cis-Hydroxyglibenclamide is a chemical compound that serves as a metabolite of the antidiabetic drug glyburide, which is utilized primarily in the management of type II diabetes mellitus. This compound exhibits approximately 50% of the hypoglycemic activity of its parent compound, glyburide, by enhancing insulin secretion. The chemical structure of 3-cis-hydroxyglibenclamide allows it to function effectively in lowering blood glucose levels, making it a significant substance in diabetes treatment protocols.
3-cis-Hydroxyglibenclamide is derived from glyburide, a second-generation sulfonylurea. Glyburide itself was approved by the FDA in 1984 and has been widely used for patients who do not achieve adequate blood sugar control with metformin alone. The compound can be synthesized through metabolic processes involving cytochrome P450 enzymes, which convert glyburide into its various metabolites, including 3-cis-hydroxyglibenclamide.
The synthesis of 3-cis-hydroxyglibenclamide primarily occurs through the metabolic transformation of glyburide via cytochrome P450 enzymes. Key enzymes involved include:
These enzymes facilitate the hydroxylation of the glyburide molecule at the 3-position on the cyclohexyl ring, resulting in the formation of 3-cis-hydroxyglibenclamide.
The synthesis process typically involves:
The molecular structure of 3-cis-hydroxyglibenclamide features a complex arrangement that includes:
The InChI Key for this compound is VFBAJFAMXTVSQA-ZWKOTPCHSA-N, and its SMILES representation is COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O
.
The primary reactions involving 3-cis-hydroxyglibenclamide include:
The compound's interaction with ATP-sensitive potassium channels on beta cells leads to depolarization and subsequent calcium influx, promoting insulin secretion.
The mechanism by which 3-cis-hydroxyglibenclamide exerts its effects involves:
This mechanism is crucial for its role as an antidiabetic agent, as it directly influences blood glucose levels through enhanced insulin secretion.
Hazard statements indicate potential irritations (H315-H319-H335), necessitating careful handling.
3-cis-Hydroxyglibenclamide is primarily utilized in:
Due to its significant biological activity and role as a metabolite of glyburide, it holds potential for further research into diabetes treatment strategies and pharmacokinetics related to sulfonylureas.
3-cis-Hydroxyglibenclamide (M2b) is a pharmacologically active metabolite of the antidiabetic drug glibenclamide (glyburide). Its formation occurs via cytochrome P450 (CYP)-mediated hydroxylation at the cyclohexyl ring of the parent compound. Hepatic microsomes are the primary site of this biotransformation, exhibiting significantly higher catalytic efficiency compared to placental tissue. In human hepatic microsomes, 3-cis-hydroxyglibenclamide is generated at rates of 35–42 pmol/min/mg protein under optimal conditions, accounting for ~20% of total glyburide metabolites [5] [8].
In contrast, placental microsomes demonstrate minimal capacity for this conversion. Studies quantifying metabolite formation revealed that human placental microsomes produce 3-cis-hydroxyglibenclamide at only 0.5–1.2 pmol/min/mg protein—approximately 30-fold lower than hepatic activity. This disparity is attributed to markedly reduced CYP450 expression (particularly CYP3A4 and CYP2C9) in placental tissue, alongside lower concentrations of essential cofactors like NADPH [5] [8] [10]. The metabolic profile further differs between tissues: hepatic metabolism yields six distinct hydroxylated metabolites, whereas placental microsomes generate trace quantities of only four derivatives, with 3-cis-hydroxyglibenclamide being a minor component [8].
Table 1: Tissue-Specific Formation of 3-cis-Hydroxyglibenclamide
Tissue Source | Formation Rate (pmol/min/mg protein) | Relative Abundance (%) | Key Limiting Factors |
---|---|---|---|
Human Liver | 35–42 | 18–22% | Substrate saturation, CYP abundance |
Human Placenta | 0.5–1.2 | 3–5% | Low CYP3A4/CYP2C9, reduced NADPH cofactors |
Baboon Liver | 28–37 | 15–20% | Species-specific CYP affinity |
Baboon Placenta | 0.3–0.9 | 2–4% | Low oxidoreductase activity |
The hydroxylation of glibenclamide to 3-cis-hydroxyglibenclamide is predominantly catalyzed by CYP3A4, with CYP2C9 playing a secondary role. Enzyme kinetic studies using recombinant human CYPs confirmed CYP3A4’s dominant contribution (70–80%), characterized by a Km of 18 ± 3 µM and Vmax of 320 ± 45 pmol/min/nmol P450. CYP2C9 contributes 15–20% to the reaction, exhibiting higher affinity but lower capacity (Km = 9 ± 2 µM; Vmax = 110 ± 20 pmol/min/nmol P450) [3] [8].
Isozyme specificity was further validated through chemical inhibition assays:
Notably, CYP2C19, CYP2D6, and CYP1A2 showed negligible activity due to steric hindrance from glibenclamide’s chloromethoxybenzamide group, which limits access to their catalytic pockets [2] [7]. The reaction proceeds via aliphatic hydroxylation involving hydrogen abstraction from the cyclohexyl ring’s C3 position, followed by oxygen rebound to form the cis-hydroxylated derivative [9].
Table 2: Enzyme Kinetics of 3-cis-Hydroxyglibenclamide Formation
Catalytic Isozyme | Km (µM) | Vmax (pmol/min/nmol P450) | Relative Contribution (%) |
---|---|---|---|
CYP3A4 | 18 ± 3 | 320 ± 45 | 70–80% |
CYP2C9 | 9 ± 2 | 110 ± 20 | 15–20% |
CYP2C19 | >100 | <20 | <2% |
CYP2D6 | ND* | ND* | ND* |
*ND: Not detectable under standard assay conditions
Baboon hepatic microsomes (Papio cynocephalus) effectively model human 3-cis-hydroxyglibenclamide biosynthesis but exhibit quantifiable kinetic differences. The metabolite’s formation rate in baboon liver is 28–37 pmol/min/mg protein—slightly lower than human hepatic rates. This correlates with baboon CYP3A orthologs exhibiting 20% lower catalytic efficiency (Kcat/Km = 0.42 min⁻¹µM⁻¹) compared to human CYP3A4 (Kcat/Km = 0.53 min⁻¹µM⁻¹) [5] [8] [10].
Placental metabolism diverges more significantly:
Metabolite distribution also varies interspecies. In humans, 3-cis-hydroxyglibenclamide constitutes 18–22% of hepatic metabolites, whereas baboons produce higher proportions of 4-trans-hydroxyglibenclamide (M1), suggesting evolutionary divergence in CYP3A substrate orientation [5] [8].
Table 3: Comparative Metabolite Formation in Human vs. Baboon Models
Parameter | Human | Baboon | Fold Difference (Human/Baboon) |
---|---|---|---|
Hepatic Vmax (pmol/min/mg) | 42 ± 5 | 33 ± 4 | 1.27 |
Hepatic Km (µM) | 24 ± 3 | 31 ± 4 | 0.77 |
Placental Formation Rate | 0.5–1.2 | 0.3–0.9 | 1.6 |
% of Total Metabolites | 18–22% | 12–16% | 1.4 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: